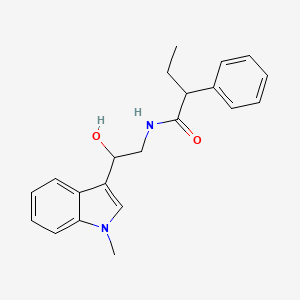

![molecular formula C19H15ClF3N3O2 B2575151 2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-18-1](/img/structure/B2575151.png)

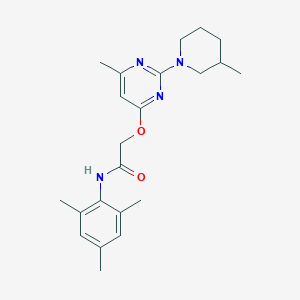

2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that includes several functional groups: a chlorophenyl group, an ethoxy group, a trifluoromethyl group, an anilino group, and a pyrazolone core .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced into molecules through various methods, such as treatment of carboxylic acids with sulfur tetrafluoride . Pyrazolones can be synthesized through cyclo-condensation processes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group has the formula -CF3 . Pyrazolone is a five-membered heterocyclic compound with two nitrogen atoms .

Chemical Reactions Analysis

The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound . Pyrazolones can participate in various chemical reactions due to their aromatic nature .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its significant electronegativity .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research on related compounds emphasizes the role of heterocyclic chemistry in synthesizing diverse molecular structures. For example, studies on pyrazolines and chromones highlight their significance in generating various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds under mild conditions facilitates the creation of versatile dyes and other heterocyclic derivatives, pointing to a broad potential in materials science and organic synthesis (Gomaa & Ali, 2020).

Environmental Impact of Organochlorine Compounds

The environmental fate and impact of chlorophenols, a category to which the 4-chlorophenyl group pertains, have been extensively reviewed. These studies reveal moderate toxic effects on aquatic and mammalian life, with significant implications for water contamination and bioaccumulation. This information underscores the necessity for environmental risk assessments when dealing with organochlorine compounds (Krijgsheld & Gen, 1986).

Anticancer and Antibacterial Properties

Research into trifluoromethylpyrazoles, which share structural similarities with the compound , indicates promising anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly influences the activity profile, suggesting that modifications to the compound's structure could enhance its medicinal potential (Kaur, Kumar, & Gupta, 2015).

Synthesis Techniques and Applications

The synthesis and application of structurally unique hexasubstituted pyrazolines demonstrate the versatility of these compounds in creating highly substituted derivatives. Such compounds are instrumental in synthesizing cyclopropanes and dioxolanes, revealing their utility in developing new materials and therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-5-ethoxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3N3O2/c1-2-28-17-16(11-24-14-5-3-4-12(10-14)19(21,22)23)18(27)26(25-17)15-8-6-13(20)7-9-15/h3-11,25H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQZDATXMSLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

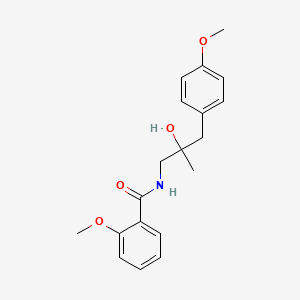

![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)

![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)

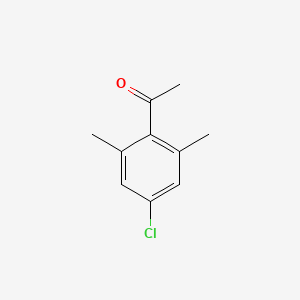

![4-[4-(2-methylbutyl)phenyl]benzoic Acid](/img/structure/B2575076.png)

![1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2575080.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2575081.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575083.png)

![6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575089.png)

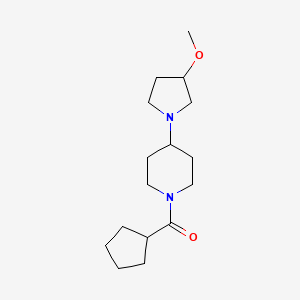

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2575091.png)